m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid
Description
m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is a pyrazoline-derived sulfonic acid compound characterized by a 4,5-dihydro-5-oxo-pyrazole core linked to a phenyl group substituted with a hexadecanoylamino chain.
This compound’s synthesis likely involves coupling reactions between pyrazolone precursors and sulfonated aromatic intermediates.
Properties
CAS No. |
97158-36-6 |
|---|---|
Molecular Formula |
C31H43N3O5S |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
3-[3-[4-(hexadecanoylamino)phenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C31H43N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-30(35)32-26-21-19-25(20-22-26)29-24-31(36)34(33-29)27-16-15-17-28(23-27)40(37,38)39/h15-17,19-23H,2-14,18,24H2,1H3,(H,32,35)(H,37,38,39) |
InChI Key |
UXCYZDBBKWJIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis of this compound generally follows these key stages:
Step 1: Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclization reactions involving hydrazine derivatives and β-diketones or equivalent precursors. This step typically requires acidic or basic catalysis to facilitate ring closure.Step 2: Introduction of the 4-(1-oxohexadecyl)amino Phenyl Substituent
The long-chain aliphatic amide is introduced by coupling a hexadecanoyl moiety to an amino-substituted phenyl group. This is commonly achieved through amide bond formation using coupling agents such as carbodiimides (e.g., EDCI) or other peptide coupling reagents under mild conditions to preserve functional group integrity.Step 3: Sulfonation to Introduce the Benzenesulphonic Acid Group
The benzenesulphonic acid group is introduced via sulfonation of the aromatic ring. This is typically performed using sulfonating agents such as concentrated sulfuric acid or chlorosulfonic acid under controlled temperature to avoid over-sulfonation or degradation.Step 4: Final Assembly and Purification
The pyrazole core with the attached substituents is combined with the sulfonated aromatic moiety, often through nucleophilic substitution or coupling reactions, followed by purification using chromatographic techniques to achieve high purity.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine derivatives, β-diketones, acid/base catalyst | Temperature: 50–100°C; solvent: ethanol or acetic acid |
| 2 | Amide bond formation | Hexadecanoyl chloride or acid + amine, EDCI or DCC, base (e.g., triethylamine) | Room temperature to mild heating; solvent: dichloromethane or DMF |
| 3 | Aromatic sulfonation | Sulfuric acid or chlorosulfonic acid | Temperature: 0–50°C; careful control to prevent side reactions |
| 4 | Coupling and purification | Nucleophilic substitution or coupling agents | Purification by column chromatography or recrystallization |
Industrial Scale Considerations
- Optimization: Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurities.
- Continuous Flow Reactors: May be employed for sulfonation and coupling steps to improve safety and scalability.
- Purification: Advanced chromatographic methods (e.g., preparative HPLC) and crystallization techniques ensure pharmaceutical-grade purity.
Analytical Data Supporting Preparation
| Property | Value/Method | Source/Notes |
|---|---|---|
| Molecular Weight | 569.8 g/mol | Computed from molecular formula |
| Purity Assessment | HPLC, NMR, Mass Spectrometry | Confirms structure and purity |
| Functional Group Confirmation | IR Spectroscopy (amide, sulfonic acid peaks) | Characteristic absorption bands |
| Reaction Monitoring | TLC, LC-MS | Used to track reaction progress |
Research Findings on Preparation
- The pyrazole ring formation is sensitive to pH and temperature; acidic conditions favor cyclization but may cause side reactions if uncontrolled.
- Amide bond formation efficiency depends on the choice of coupling agent; EDCI provides high yields with minimal racemization or side products.
- Sulfonation requires precise temperature control; chlorosulfonic acid offers more selective sulfonation but is more hazardous than sulfuric acid.
- Purification challenges arise due to the compound’s amphiphilic nature (hydrophobic hexadecyl chain and hydrophilic sulfonic acid), necessitating mixed solvent systems for recrystallization.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine + β-diketone, acid/base catalyst | Formation of 4,5-dihydro-5-oxo-pyrazole core |
| 2 | Amide bond formation with hexadecanoyl group | Hexadecanoyl chloride, EDCI, base | Attachment of 1-oxohexadecylamino group |
| 3 | Sulfonation of aromatic ring | Sulfuric acid or chlorosulfonic acid | Introduction of benzenesulphonic acid moiety |
| 4 | Final coupling and purification | Coupling agents, chromatography | Pure m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid |
Chemical Reactions Analysis
Types of Reactions
m-[4,5-dihydro-5-oxo-3-[4-[(1-oxohexadecyl)amino]phenyl]-1H-pyrazol-1-yl]benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, the oxidative cyclization of β-enaminones requires an acidic environment and a temperature range of 50-100°C .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Research indicates that m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . Further investigation into its efficacy against specific cancer types is warranted.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response . This application is particularly relevant in treating chronic inflammatory diseases.
Biochemical Probes
Due to its structural characteristics, this compound serves as a biochemical probe for studying various biological processes. Its ability to bind to specific molecular targets allows researchers to elucidate mechanisms of action in cellular systems .
Synthesis of Advanced Materials
This compound can be utilized as a building block in the synthesis of more complex materials. Its unique properties make it suitable for developing novel polymers or composites with enhanced mechanical and thermal stability .
Catalysis
This compound has potential applications as a catalyst in various chemical reactions due to its ability to facilitate specific transformations through its reactive functional groups . Investigating its catalytic efficiency could lead to more sustainable chemical processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of m-[4,5-dihydro-5-oxo-3-[4-[(1-oxohexadecyl)amino]phenyl]-1H-pyrazol-1-yl]benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the suppression of inflammatory responses and the inhibition of cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrazolone ring, aromatic systems, and alkyl chains. Key comparisons include:
Key Observations :
Physicochemical and Functional Properties
- Solubility : The sulfonic acid group ensures moderate aqueous solubility, but the C16 chain may reduce it compared to analogs with shorter alkyl groups (e.g., methyl or ethyl) .
- Stability: Pyrazolone rings are generally stable under physiological conditions, but the hexadecanoylamino chain may introduce susceptibility to oxidative degradation .
- Synthesis Complexity : Long alkyl chains require multi-step synthesis, whereas simpler analogs (e.g., 3-methyl-pyrazolones) are more straightforward to prepare .
Biological Activity
m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound belonging to the pyrazole family. Its unique structure, featuring a five-membered ring with nitrogen atoms, contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.
The molecular formula of this compound is , with a molecular weight of approximately 569.8 g/mol . The presence of various functional groups suggests significant reactivity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Preliminary studies have shown that this compound possesses broad-spectrum antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
2. Antioxidant Activity
The compound has also exhibited significant antioxidant properties. In DPPH scavenging assays, it demonstrated percentages between 84.16% and 90.52%, indicating its potential as an effective radical scavenger .
3. Anti-inflammatory Effects
In vitro studies suggest that the compound stabilizes human red blood cell (HRBC) membranes, with stabilization percentages ranging from 86.70% to 99.25%. This suggests its potential use in managing inflammatory conditions .
4. Cytotoxicity
Cytotoxicity assays reveal that the compound may exhibit selective toxicity towards cancer cell lines, with IC50 values indicating varying levels of effectiveness against different cell types .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to its observed biological effects. Further research is required to elucidate the precise pathways involved.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to m-(4,5-Dihydro-5-oxo...):
Q & A
Q. What are the recommended synthetic pathways and purification strategies for this compound?
The synthesis of pyrazole-sulfonic acid derivatives typically involves multi-step reactions, including condensation, azo-coupling, and sulfonation. For example, analogous pyrazole-based compounds are synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures, followed by column chromatography for purification . Key steps include:
- Optimization of reaction time and temperature to avoid side reactions (e.g., over-oxidation).
- Use of HPLC or LC-MS to verify purity (≥95%) and confirm structural integrity .
- Solubility-driven purification : The sulfonate group enhances aqueous solubility, enabling recrystallization from polar solvents .
Q. Which analytical techniques are critical for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole and benzene rings .
- FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxohexadecyl moiety) .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography for resolving crystal structures, particularly if studying polymorphism or supramolecular interactions .
Q. How do structural features influence its solubility and stability?
- Sulfonate groups : The benzenesulfonic acid moiety increases water solubility, making it suitable for aqueous-phase applications (e.g., biological assays) .
- Hydrophobic chain : The hexadecyl group may induce micelle formation in polar solvents, requiring stability studies under varying pH and temperature .
- Degradation pathways : Monitor thermal stability via TGA/DSC to identify decomposition thresholds (e.g., >200°C for similar sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Screen against target proteins (e.g., enzymes with hydrophobic binding pockets) to assess interactions with the hexadecyl chain .
- QSAR models : Use electronic parameters (e.g., logP, HOMO/LUMO energies) to correlate substituent effects (e.g., electron-withdrawing sulfonate groups) with biological activity .
- MD simulations : Evaluate conformational stability of the pyrazole ring in physiological conditions .
Q. What experimental strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity)?
- Controlled reproducibility studies : Standardize solvent systems (e.g., buffer pH, ionic strength) to isolate variables affecting solubility .
- Comparative kinetics : Use stopped-flow spectroscopy to measure reaction rates under conflicting conditions (e.g., aerobic vs. inert atmospheres) .
- Cross-validation with orthogonal methods : If HPLC purity data conflicts with bioassay results, employ NMR or X-ray crystallography to detect trace impurities .
Q. What mechanistic insights can be gained from studying its reactivity in catalytic systems?
- Catalytic applications : The sulfonate group may act as a directing group in metal-catalyzed C–H functionalization. Test Pd- or Ru-based catalysts for regioselective modifications .
- Acid-base studies : Titrate the sulfonic acid group to determine pKa and assess its role in proton-coupled electron transfer (PCET) reactions .
- Redox behavior : Cyclic voltammetry can reveal oxidation/reduction peaks linked to the pyrazole ring or conjugated π-system .
Q. How to design experiments for evaluating its biological activity?
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with controls for autofluorescence from the aromatic system .
- Membrane permeability : Employ Caco-2 cell monolayers to test the impact of the hexadecyl chain on passive diffusion .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
